3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is a complex organic compound with significant potential in medicinal chemistry, particularly as an inhibitor of receptor tyrosine kinases such as FLT3. This compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities, making them valuable in drug development.
The compound has been referenced in various scientific literature and patent applications, highlighting its synthesis and potential therapeutic applications. Notably, it has been identified in patent WO2014194242A2, which discusses its use as a FLT3 inhibitor for treating hematological malignancies .
This compound can be classified under the following categories:
The synthesis of 3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene typically involves multi-step synthetic routes that include:
The synthesis may require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and characterize the final product.
Key structural features include:
The compound can participate in various chemical reactions:
These reactions can be optimized by varying parameters such as solvent polarity, temperature, and concentration of reactants to achieve desired outcomes.
As a FLT3 inhibitor, 3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene acts by binding to the FLT3 receptor tyrosine kinase and preventing its activation by ligands such as FLT3 ligand.
Inhibition of FLT3 leads to decreased proliferation of cancer cells that rely on this pathway for growth and survival. This mechanism is particularly relevant in acute myeloid leukemia where FLT3 mutations are common.
Relevant data from databases such as PubChem indicate that this compound exhibits toxicity towards aquatic life and may have implications for environmental safety .
3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is primarily investigated for its therapeutic potential in oncology:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4